3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide
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Overview
Description
3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide typically involves the bromination of 1-methyl-1H-pyrazole-5-sulfonamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under mild conditions.
Major Products Formed
Substitution Reactions: New pyrazole derivatives with various functional groups.
Oxidation and Reduction: Sulfonic acids and sulfonamides.
Scientific Research Applications
3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Lacks the sulfonamide group, making it less versatile in certain applications.
1-Methyl-3-bromopyrazole: Similar structure but different functional groups, leading to varied reactivity and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H6BrN3O2S |
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Molecular Weight |
240.08 g/mol |
IUPAC Name |
5-bromo-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C4H6BrN3O2S/c1-8-4(11(6,9)10)2-3(5)7-8/h2H,1H3,(H2,6,9,10) |
InChI Key |
ZFNNSPLSMWINCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Br)S(=O)(=O)N |
Origin of Product |
United States |
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